8-Chloro-5-fluoro-1,7-naphthyridine 8-Chloro-5-fluoro-1,7-naphthyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13818347
InChI: InChI=1S/C8H4ClFN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H
SMILES: C1=CC2=C(C(=NC=C2F)Cl)N=C1
Molecular Formula: C8H4ClFN2
Molecular Weight: 182.58 g/mol

8-Chloro-5-fluoro-1,7-naphthyridine

CAS No.:

Cat. No.: VC13818347

Molecular Formula: C8H4ClFN2

Molecular Weight: 182.58 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-5-fluoro-1,7-naphthyridine -

Specification

Molecular Formula C8H4ClFN2
Molecular Weight 182.58 g/mol
IUPAC Name 8-chloro-5-fluoro-1,7-naphthyridine
Standard InChI InChI=1S/C8H4ClFN2/c9-8-7-5(2-1-3-11-7)6(10)4-12-8/h1-4H
Standard InChI Key SULRLPHTILIHJQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=NC=C2F)Cl)N=C1
Canonical SMILES C1=CC2=C(C(=NC=C2F)Cl)N=C1

Introduction

8-Chloro-5-fluoro-1,7-naphthyridine is a heterocyclic compound characterized by its unique bicyclic structure, which includes both nitrogen and halogen atoms. The compound has a molecular formula of C8H4ClFN2 and a molecular weight of approximately 182.58 g/mol . It features a naphthyridine core, a fused ring system composed of two nitrogen-containing aromatic rings. The presence of chlorine and fluorine substituents significantly influences its chemical properties and biological activities.

Synthesis

The synthesis of 8-chloro-5-fluoro-1,7-naphthyridine typically involves multiple steps, starting from simpler naphthyridine derivatives. These processes often require careful control of reaction conditions to achieve high yields and purity. The synthesis pathway can vary depending on the starting materials and desired substituents.

Related Compounds and Their Activities

Several compounds share structural similarities with 8-chloro-5-fluoro-1,7-naphthyridine, each with unique properties and biological activities. These include:

Compound NameStructural FeaturesUnique Properties
5-Bromo-8-chloro-1,7-naphthyridineContains bromine instead of fluorineMay exhibit different reactivity profiles
7-Chloro-1,8-naphthyridin-2-amineDifferent naphthyridine isomerPotentially distinct biological activities
Tert-butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridineAdditional tert-butyl groupEnhanced lipophilicity and solubility
3-Bromo-7-fluoro-1,5-naphthyridineVaries in ring structureDifferent pharmacological profiles

Potential Applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator